Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16474280
Molecular Formula: C12H23FN2O2
Molecular Weight: 246.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H23FN2O2 |
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Molecular Weight | 246.32 g/mol |
IUPAC Name | tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-5-12(4,8-14)9(13)7-15/h9H,5-8,14H2,1-4H3 |
Standard InChI Key | BLNPSYMDOPAVFG-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s piperidine ring is substituted at positions 3, 4, and 4 with fluorine, methyl, and aminomethyl groups, respectively. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety for the piperidine nitrogen. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets.
Molecular Formula and Weight
The molecular formula C₁₂H₂₃FN₂O₂ corresponds to a molecular weight of 246.32 g/mol. The fluorine atom contributes to electronegativity, while the Boc group enhances solubility in organic solvents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃FN₂O₂ |
Molecular Weight (g/mol) | 246.32 |
IUPAC Name | tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate |
Canonical SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN |
InChIKey | BLNPSYMDOPAVFG-UHFFFAOYSA-N |
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with commercially available piperidine derivatives. Key steps include:
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Fluorination: Introduction of fluorine at position 3 using agents like Selectfluor® or DAST.
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Aminomethylation: Addition of the aminomethyl group via reductive amination or Gabriel synthesis.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the piperidine nitrogen.
Reaction Conditions
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Temperature: 0–80°C for fluorination.
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Catalysts: Palladium or nickel catalysts for hydrogenation steps.
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Yield Optimization: Purification via column chromatography achieves >95% purity .
Pharmaceutical Applications
T-Type Calcium Channel Antagonism
The compound serves as an intermediate in synthesizing 4-aminomethyl-4-fluoropiperidine derivatives, which inhibit T-type Ca²⁺ channels . These channels are implicated in pain signaling and neurological disorders, making such derivatives candidates for epilepsy and neuropathic pain therapies .
CNS Drug Development
Piperidine derivatives exhibit affinity for serotonin and dopamine receptors. Structural modifications of this compound could enhance blood-brain barrier permeability, a critical factor for CNS agents.
Enzyme Inhibition
The aminomethyl group may interact with catalytic sites of proteases or kinases, suggesting potential in cancer and inflammatory diseases.
Chemical Research Applications
Building Block for Heterocycles
The compound’s functional groups enable cyclization reactions to form pyrrolidines or azepanes. For example, coupling with carboxylic acids generates amide-linked macrocycles.
Catalysis
The Boc group can be cleaved to expose the piperidine nitrogen, creating a base catalyst for Knoevenagel or Henry reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 1.44 (tert-butyl), δ 3.20 (piperidine CH₂), and δ 4.90 (aminomethyl).
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¹³C NMR: Signals at δ 28.2 (tert-butyl CH₃), δ 80.1 (Boc carbonyl), and δ 155.6 (C-F).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a dominant [M+H]⁺ ion at m/z 247.18, consistent with the molecular formula .
Aspect | Recommendation |
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Personal Protective Equipment | Gloves, lab coat, goggles |
Storage | -20°C under nitrogen atmosphere |
Disposal | Incineration per local regulations |
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